molecular formula C10H7NO2S B1309446 5-pyridin-3-ylthiophene-2-carboxylic Acid CAS No. 278803-20-6

5-pyridin-3-ylthiophene-2-carboxylic Acid

Cat. No. B1309446
M. Wt: 205.23 g/mol
InChI Key: HENDYXUZFUWIMG-UHFFFAOYSA-N
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Description

The compound of interest, 5-pyridin-3-ylthiophene-2-carboxylic Acid, is a chemical entity that appears to be related to various research areas, including organic synthesis, coordination chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of a pyridine derivative through the condensation of an equimolar mixture involving a thiophene derivative, malononitrile, and sodium hydroxide . Similarly, pyridine betaines were synthesized from reactions involving arylpropynals, substituted pyridines, and malonic acid . These methods suggest that the synthesis of 5-pyridin-3-ylthiophene-2-carboxylic Acid could potentially be achieved through similar condensation reactions, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic methods, including Mass ESI-HRMS, 1H and 13C NMR, and X-ray single crystal analysis . For instance, a pyridine-carbonitrile compound was found to crystallize in the orthorhombic space group, with specific dihedral angles between the planes of the pyridine ring and the thiophene ring . These techniques could be applied to determine the molecular structure of 5-pyridin-3-ylthiophene-2-carboxylic Acid, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be complex, as seen in the formation of pyridine betaines instead of the expected pent-2-en-4-ynoic acids . Additionally, the protonation of substituted thiophenes has been studied, revealing insights into substituent effects and interactions between functional groups . These findings suggest that 5-pyridin-3-ylthiophene-2-carboxylic Acid may also exhibit interesting reactivity, particularly in the presence of various reagents or under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through their coordination chemistry and interactions in the solid state. For example, multidimensional Co(II)-complexes derived from a related pyridine-carboxylic acid showed diverse structures and magnetic properties . Other metal-organic frameworks based on a similar pyridine-carboxylic acid ligand exhibited unique topologies and fluorescence properties . These studies indicate that 5-pyridin-3-ylthiophene-2-carboxylic Acid could potentially form coordination complexes with interesting physical properties, such as luminescence or catalytic activity, as seen in other coordination polymers .

Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some general applications of thiophene derivatives:

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • They play a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Pharmacology

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

5-pyridin-3-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENDYXUZFUWIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406257
Record name 5-pyridin-3-ylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-pyridin-3-ylthiophene-2-carboxylic Acid

CAS RN

278803-20-6
Record name 5-pyridin-3-ylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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